ALD Growth Dichotomy: Zero Growth with H₂O vs. 0.5 Å/Cycle for Ti(OMe)₄—Direct Head-to-Head Comparison
In a direct experimental comparison under identical ALD conditions using water as the oxygen source, Cp*Ti(OMe)₃ produces absolutely no TiO₂ film growth (0 Å/cycle), whereas Ti(OMe)₄ delivers a growth per cycle (GPC) of 0.5 Å/cycle [1][2]. Density functional theory (DFT) modeling reveals that the Cp* ligand sterically crowds the Ti center and electronically reduces its Lewis acidity, thereby preventing the critical surface 'densification' step—coordination of the Ti center to surface oxygen—that is required for ALD film nucleation [1]. This is not a kinetic slowdown but a mechanistic blockade, confirmed by mass spectrometry showing Ti(OMe)₄ exists as a monomer in the gas phase while Cp*Ti(OMe)₃ fails to chemisorb on TiO₂ surfaces [1][2].
| Evidence Dimension | ALD growth per cycle with H₂O co-reactant |
|---|---|
| Target Compound Data | 0 Å/cycle (no growth observed) |
| Comparator Or Baseline | Ti(OMe)₄: 0.5 Å/cycle |
| Quantified Difference | Absolute difference: 0.5 Å/cycle (Cp*Ti(OMe)₃ yields zero growth vs. measurable growth for Ti(OMe)₄) |
| Conditions | Thermal ALD with H₂O as co-reactant; TiO₂ surface; DFT modeling at the GGA-PBE level |
Why This Matters
This zero-growth behavior with H₂O makes Cp*Ti(OMe)₃ uniquely suited as a surface-selective inhibitor in area-selective ALD (AS-ALD) schemes, a capability that Ti(OMe)₄ cannot provide because it grows TiO₂ on all surfaces indiscriminately [1].
- [1] Zydor A, Kessler VG, Elliott SD. First principles simulation of reaction steps in the atomic layer deposition of titania: dependence of growth on Lewis acidity of titanocene precursor. Phys. Chem. Chem. Phys., 2012, 14(22), 7954-7964. PMID: 22549386. View Source
- [2] Zydor A, Elliott SD. TiCp*(OMe)₃ versus Ti(OMe)₄ in atomic layer deposition of TiO₂ with water—ab initio modelling of atomic layer deposition surface reactions. J. Nanosci. Nanotechnol., 2011, 11(9), 8089-8093. PMID: 22097535. View Source
